molecular formula C10H7ClINO2 B13903706 3-chloro-7-iodo-6-methoxyquinolin-4(1H)-one

3-chloro-7-iodo-6-methoxyquinolin-4(1H)-one

Cat. No.: B13903706
M. Wt: 335.52 g/mol
InChI Key: XXBRXPWYANWXML-UHFFFAOYSA-N
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Description

3-chloro-7-iodo-6-methoxyquinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. This compound, with its unique substitution pattern, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-7-iodo-6-methoxyquinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Material: The synthesis often begins with a quinoline derivative.

    Halogenation: Introduction of the chloro and iodo groups can be achieved through halogenation reactions using reagents like chlorine gas or iodine in the presence of a catalyst.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a base.

    Cyclization: The final step may involve cyclization to form the quinolin-4(1H)-one core structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-7-iodo-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce the quinoline ring.

    Substitution: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution could introduce various functional groups at the chloro or iodo positions.

Scientific Research Applications

3-chloro-7-iodo-6-methoxyquinolin-4(1H)-one may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Possible use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-chloro-7-iodo-6-methoxyquinolin-4(1H)-one would depend on its specific biological or chemical activity. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through binding interactions. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-7-iodoquinolin-4(1H)-one: Lacks the methoxy group.

    6-methoxyquinolin-4(1H)-one: Lacks the chloro and iodo groups.

    7-iodo-6-methoxyquinolin-4(1H)-one: Lacks the chloro group.

Uniqueness

3-chloro-7-iodo-6-methoxyquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C10H7ClINO2

Molecular Weight

335.52 g/mol

IUPAC Name

3-chloro-7-iodo-6-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C10H7ClINO2/c1-15-9-2-5-8(3-7(9)12)13-4-6(11)10(5)14/h2-4H,1H3,(H,13,14)

InChI Key

XXBRXPWYANWXML-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C(=CN2)Cl)I

Origin of Product

United States

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